REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:4]=[C:5]([NH:9][C:10]#[N:11])[CH:6]=[CH:7][CH:8]=1)[CH3:2].[H-].[Na+].[CH3:14]I.CO>C1COCC1.C(Cl)Cl.O>[CH2:1]([C:3]1[CH:4]=[C:5]([N:9]([CH3:14])[C:10]#[N:11])[CH:6]=[CH:7][CH:8]=1)[CH3:2] |f:1.2|
|
Name
|
|
Quantity
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4.65 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=C(C=CC1)NC#N
|
Name
|
|
Quantity
|
2.55 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
11.28 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
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Smiles
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CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
with stirring to the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was heated
|
Type
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TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
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3 h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled in an ice bath
|
Type
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STIRRING
|
Details
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to stir for 15 hours
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Duration
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15 h
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was then concentrated to dryness
|
Type
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CUSTOM
|
Details
|
to give the crude product
|
Type
|
EXTRACTION
|
Details
|
the aqueous mixture and was extracted with CH2Cl2 (4×40 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water (3×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
to afford the crude product as an amber syrup
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Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=C(C=CC1)N(C#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 82.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |